molecular formula C₁₆H₂₁NO₈ B1141361 N-Acetyltyramine Glucuronide CAS No. 28116-26-9

N-Acetyltyramine Glucuronide

Cat. No. B1141361
CAS RN: 28116-26-9
M. Wt: 355.34
InChI Key:
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Description

Synthesis Analysis

Synthesis of glucuronides, including those similar to N-Acetyltyramine Glucuronide, often involves biochemical processes or laboratory synthesis techniques aiming to link glucuronic acid with other molecules. For instance, the synthesis of ethyl glucuronide, a minor ethanol metabolite, involves the reaction of acetobromo-glucosiduronic acid with ethanol, showcasing a method that might be analogous to the synthesis of N-Acetyltyramine Glucuronide under laboratory conditions (Schmitt et al., 1995).

Molecular Structure Analysis

The molecular structure of glucuronides, including N-Acetyltyramine Glucuronide, typically consists of the glucuronic acid moiety linked through glycosidic bonds to other chemical groups or molecules. This structural feature is crucial for their solubility and biological roles. Advanced techniques like NMR and MS are often employed to elucidate the structures of such compounds (Bergana et al., 2000).

Chemical Reactions and Properties

Glucuronides undergo various chemical reactions, primarily involving the cleavage of the glycosidic bond, which can be catalyzed by enzymes such as beta-glucuronidase. These reactions are crucial for the biological activity and metabolism of glucuronides in living organisms. The specific chemical properties of N-Acetyltyramine Glucuronide would depend on the acetylated tyramine part of the molecule and its interaction with the glucuronic acid moiety.

Physical Properties Analysis

The physical properties of glucuronides, such as solubility, melting point, and stability, are influenced by the degree of acetylation and the nature of the aglycone. Acetylation affects solubility and thermal properties, as seen in studies on glucuronoxylan from aspen wood, suggesting that similar principles might apply to the physical properties of N-Acetyltyramine Glucuronide (Gröndahl et al., 2003).

Chemical Properties Analysis

The chemical properties of N-Acetyltyramine Glucuronide would be characterized by its behavior in biological systems, including its role in metabolism and potential as a biomarker for certain conditions. For example, glucuronides play a significant role in drug metabolism, acting as detoxifying agents by making drugs more water-soluble for excretion (Hawes, 1998).

Scientific Research Applications

  • Biomarker for Onchocerciasis-Associated Epilepsy : A study by Hotterbeekx et al. (2020) investigated the use of urinary N-acetyltyramine-O,β-glucuronide (NATOG) as a biomarker for active Onchocerca volvulus infection, particularly in areas with high epilepsy prevalence. They found that NATOG concentration was positively associated with microfilarial density and was higher in persons with epilepsy compared to those without. However, they also noted that NATOG concentration had low discriminating power to differentiate between infected and uninfected individuals (Hotterbeekx et al., 2020).

  • Metabolism of Tyramine in Rats : Tacker et al. (1970) examined the metabolism of tyramine in rats, finding that N-acetyltyramine and tyrosol are excreted as conjugates with glucuronic acid or sulfate, and less than 0.2% as free N-acetyltyramine. This study provides insights into the metabolic pathways of N-acetyltyramine-related compounds (Tacker, McIsaac, & Creaven, 1970).

  • Use in Psychiatry : While not directly on N-Acetyltyramine Glucuronide, a study by Dean et al. (2011) on N-acetylcysteine (NAC) in psychiatry suggests a broader context of acetylated compounds in medical applications. NAC is used in the treatment of psychiatric disorders due to its modulation of various pathways, hinting at the potential of related compounds in similar applications (Dean, Giorlando, & Berk, 2011).

  • Glucuronide Formation in Infectious Hepatitis : A study by Vest and Fritz (1961) investigated the formation of glucuronides, like N-Acetyltyramine Glucuronide, in patients with infectious hepatitis. They observed that the ability to form glucuronides was depressed during the acute stage of hepatitis (Vest & Fritz, 1961).

  • Potential in Neurodegenerative Diseases : The study by Tardiolo et al. (2018) on N-acetylcysteine, a compound similar to N-Acetyltyramine Glucuronide, suggests potential applications in neurodegenerative diseases. N-acetylcysteine shows antioxidant and anti-inflammatory activities, which could imply similar benefits for N-Acetyltyramine Glucuronide (Tardiolo, Bramanti, & Mazzon, 2018).

properties

IUPAC Name

(2S,3S,4S,5R)-6-[4-(2-acetamidoethyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO8/c1-8(18)17-7-6-9-2-4-10(5-3-9)24-16-13(21)11(19)12(20)14(25-16)15(22)23/h2-5,11-14,16,19-21H,6-7H2,1H3,(H,17,18)(H,22,23)/t11-,12-,13+,14-,16?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDAQSNRNVPNZJX-AKFOCJAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NCCC1=CC=C(C=C1)OC2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 131698504

Citations

For This Compound
2
Citations
MMC Tacker - 1969 - search.proquest.com
INTRODUCTION p-Tyramine (p-(2-aminoethyl) pheno) was first synthesized in 1865 by Schmitt and Nasse who prepared small quantities by heating p-tyrosine (Schmitt and Nasse, …
Number of citations: 2 search.proquest.com
SM Bonham Carter - 1973 - spiral.imperial.ac.uk
… About 2% of total urinary radioactivity was excreted as free tyramine and tyramine-0-glucuronide, about as N-acetyltyramine glucuronide or s*hate, and about 0.7% as OPE, …
Number of citations: 2 spiral.imperial.ac.uk

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